molecular formula C11H16N2O4S B15041095 3-(5-Butyl-4-hydroxy-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid

3-(5-Butyl-4-hydroxy-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid

Cat. No.: B15041095
M. Wt: 272.32 g/mol
InChI Key: CZALNVNAHRJHAX-UHFFFAOYSA-N
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Description

3-[(5-butyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoic acid is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by the presence of a butyl group, a hydroxy group, and a sulfanyl group attached to a pyrimidine ring, along with a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-butyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoic acid can be achieved through a multi-step process involving the following key steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Butyl Group: The butyl group can be introduced via an alkylation reaction using butyl bromide and a suitable base such as potassium carbonate.

    Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using hydrogen peroxide and a catalyst such as iron(III) chloride.

    Sulfanylation: The sulfanyl group can be introduced by reacting the pyrimidine derivative with thiourea under basic conditions.

    Formation of Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of 3-[(5-butyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoic acid may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form a hydroxyl group.

    Substitution: The sulfanyl group can undergo nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives.

    Esterification: Esters.

Scientific Research Applications

3-[(5-butyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(5-butyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in various biological processes.

    Pathways: Modulation of signaling pathways, inhibition of enzyme activity, and interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoic acid: Lacks the butyl group.

    3-[(5-butyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid: Contains an acetic acid moiety instead of propanoic acid.

    3-[(5-butyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanoic acid: Contains a butanoic acid moiety instead of propanoic acid.

Uniqueness

3-[(5-butyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoic acid is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C11H16N2O4S

Molecular Weight

272.32 g/mol

IUPAC Name

3-[(5-butyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoic acid

InChI

InChI=1S/C11H16N2O4S/c1-2-3-4-7-9(16)12-11(13-10(7)17)18-6-5-8(14)15/h2-6H2,1H3,(H,14,15)(H2,12,13,16,17)

InChI Key

CZALNVNAHRJHAX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N=C(NC1=O)SCCC(=O)O)O

Origin of Product

United States

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